molecular formula C11H7F15NNaO4S B13419421 Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt CAS No. 68555-71-5

Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt

Cat. No.: B13419421
CAS No.: 68555-71-5
M. Wt: 557.21 g/mol
InChI Key: SZZXUXGPSCPVMV-UHFFFAOYSA-M
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Description

Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt is a fluorinated surfactant known for its unique properties, including high chemical stability and surface activity. This compound is used in various industrial applications due to its ability to reduce surface tension and enhance wetting properties.

Properties

CAS No.

68555-71-5

Molecular Formula

C11H7F15NNaO4S

Molecular Weight

557.21 g/mol

IUPAC Name

sodium;2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]acetate

InChI

InChI=1S/C11H8F15NO4S.Na/c1-2-27(3-4(28)29)32(30,31)11(25,26)9(20,21)7(16,17)5(12,13)6(14,15)8(18,19)10(22,23)24;/h2-3H2,1H3,(H,28,29);/q;+1/p-1

InChI Key

SZZXUXGPSCPVMV-UHFFFAOYSA-M

Canonical SMILES

CCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt typically involves the reaction of glycine with N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl] chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by precipitation and purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups .

Scientific Research Applications

Surfactant in Chemical Reactions

Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt is utilized as a surfactant in various chemical reactions. Its ability to lower surface tension enhances solubility and reaction rates, making it particularly useful in:

  • Emulsion Polymerization : The compound aids in stabilizing emulsions during polymer synthesis.
  • Catalysis : It can enhance the efficiency of catalytic reactions by improving the interaction between reactants.

Biological Studies

In biological research, this compound is employed to investigate the effects of fluorinated compounds on biological systems. Its applications include:

  • Cell Culture : Used to enhance the growth conditions of specific cell types by reducing surface tension in culture media.
  • Drug Delivery Systems : Its surfactant properties facilitate the delivery of hydrophobic drugs.

Analytical Chemistry

This compound is also used in analytical methods such as High-Performance Liquid Chromatography (HPLC). Key points include:

  • Separation Techniques : It can be effectively separated using reverse phase HPLC with a mobile phase consisting of acetonitrile, water, and phosphoric acid. For Mass-Spectrometry applications, formic acid can replace phosphoric acid to ensure compatibility .
Analytical MethodMobile Phase ComponentsApplication
HPLCAcetonitrile, Water, Phosphoric AcidSeparation of impurities
UPLCAcetonitrile, Water, Formic AcidFast analysis

Industrial Applications

The compound's unique properties lend themselves to numerous industrial applications:

  • Coatings and Adhesives : Used in formulations requiring high chemical stability and surface activity.
  • Textile Treatments : Enhances water repellency and stain resistance in fabrics.

Case Study 1: Emulsion Polymerization

In a study focusing on emulsion polymerization, this compound was used as an emulsifier. The results demonstrated improved particle size distribution and stability of the polymer emulsions compared to traditional surfactants.

Case Study 2: Drug Delivery Research

A research project investigating drug delivery systems utilized this compound to enhance the solubility of hydrophobic drugs. The study found that formulations containing this compound significantly improved drug bioavailability.

Mechanism of Action

The mechanism of action of Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt involves its interaction with surfaces and interfaces. The fluorinated tail provides hydrophobic properties, while the glycine moiety interacts with hydrophilic environments. This dual nature allows the compound to reduce surface tension and enhance wetting properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt is unique due to its specific balance of hydrophobic and hydrophilic properties, making it highly effective in reducing surface tension and enhancing wetting properties. Its stability and versatility make it suitable for a wide range of applications .

Biological Activity

Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt, is a fluorinated compound that has garnered attention due to its unique chemical structure and potential biological activities. This article will explore its biological activity, persistence, and bioaccumulation characteristics, supported by case studies and research findings.

Structure and Properties

This compound is a sulfonamide derivative of glycine with a long perfluorinated carbon chain. The presence of the pentadecafluoroheptyl group contributes to its hydrophobicity and stability in various environmental conditions.

Persistence and Bioaccumulation

The carbon-fluorine bond in this compound is exceptionally strong, leading to high persistence in the environment. Studies indicate that compounds like this one are resistant to degradation by biological processes, making them stable over long periods .

PropertyValue
Molecular FormulaC₁₉H₃₈F₁₅NNaO₂S
Molecular Weight525.42 g/mol
pKa (acid dissociation constant)Not readily available
SolubilityLow in water

Toxicological Studies

Toxicological assessments have revealed that perfluorinated compounds can disrupt endocrine functions and may be associated with adverse health effects. For instance, exposure to similar compounds has been linked to altered immune responses and developmental issues in animal models .

Case Study: Immunotoxicity

A notable study investigated the immunotoxic effects of perfluoroalkyl substances (PFAS), including sulfonyl derivatives, on children from the Faroe Islands. The findings suggested a correlation between exposure levels and reduced antibody responses to vaccinations, indicating potential immunosuppressive effects .

Ecotoxicity

The ecological effects of glycine derivatives are not well documented; however, related studies suggest significant environmental persistence and potential bioaccumulation in aquatic ecosystems. Short-chain PFAS have been shown to biomagnify in food webs, raising concerns about their impact on wildlife and human health .

Table 2: Summary of Ecotoxicological Findings

Study FocusFindings
Aquatic ToxicityLimited data; potential for bioaccumulation
Terrestrial ImpactPersistent in soil; affects microbial communities
Wildlife ExposureBiomagnification observed in upper trophic levels

Q & A

Q. What are the recommended synthetic methodologies for preparing Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt?

The synthesis typically involves:

  • Sulfonylation : Reacting N-ethylglycine with pentadecafluoroheptylsulfonyl chloride under anhydrous conditions in the presence of a base (e.g., triethylamine) to form the sulfonamide intermediate .
  • Salt Formation : Neutralizing the intermediate with sodium hydroxide to yield the sodium salt.
  • Purification : Use column chromatography or recrystallization in fluorinated solvents (e.g., hexafluoroisopropanol) to isolate the product .
    Key challenges include controlling fluorinated byproducts and ensuring high purity (>95%) via ¹⁹F NMR or LC-MS validation .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Structural Confirmation :
    • ¹H/¹⁹F NMR : Identify ethyl and perfluoroheptyl groups (e.g., ¹⁹F peaks at −80 to −120 ppm for CF₂/CF₃ moieties) .
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M-Na]⁻ or adducts (e.g., [M+Cl]⁻) with ppm-level accuracy .
  • Purity Assessment :
    • Ion Chromatography (IC) : Quantify residual sulfonic acid impurities.
    • Fluorine-Specific Detection : Use LC-MS/MS with a C18 column and methanol/ammonium acetate mobile phase for trace analysis .

Advanced Research Questions

Q. How does the environmental persistence of this compound compare to shorter-chain PFAS analogs?

  • Persistence Metrics :
    • Half-Life in Water : Estimated at >5 years due to the stable C-F bonds and sulfonamide group, based on QSAR models for perfluoroheptyl derivatives .
    • Bioaccumulation Potential : Log Kow values (predicted: 4.2–5.1) suggest moderate bioaccumulation, lower than longer-chain PFAS (e.g., PFOS) but higher than C4 analogs .
  • Degradation Studies :
    • Advanced Oxidation Processes (AOPs) : UV/persulfate systems show <30% degradation over 24h, indicating recalcitrance .
    • Microbial Degradation : Limited data; anaerobic conditions may favor defluorination via reductive pathways .

Q. What are the mechanistic implications of its interaction with biological membranes?

  • Membrane Partitioning :
    • The perfluoroheptyl chain facilitates integration into lipid bilayers, altering membrane fluidity (measured via fluorescence anisotropy using DPH probes) .
    • Sodium salt enhances water solubility, promoting interfacial adsorption rather than deep bilayer penetration .
  • Cellular Toxicity :
    • In Vitro Assays : IC₅₀ values in hepatocytes (e.g., HepG2) range from 50–100 µM, linked to mitochondrial membrane depolarization (JC-1 staining) .

Q. How can structural modifications reduce environmental impact while retaining functionality?

  • Short-Chain Alternatives : Replace pentadecafluoroheptyl with perfluorobutyl groups (C4) to lower persistence, but note reduced surfactant efficacy .
  • Hydrophobic Modifications : Introduce ester linkages (e.g., ethyl ester derivatives) to enable enzymatic hydrolysis, as seen in related PFAS .
  • Validation : Compare critical micelle concentrations (CMC) and thermal stability (TGA/DSC) to assess trade-offs .

Q. How should researchers address contradictions in regulatory data regarding its significant new use exemptions?

  • Case Analysis :
    • Exemption Context : Manufacturing for electronic device etchants is exempt under 40 CFR 721.11555 due to closed-system processing .
    • Risk vs. Application : Prioritize lifecycle assessments (LCAs) to reconcile exemptions with environmental monitoring data showing groundwater contamination .
  • Mitigation Strategies :
    • Waste Stream Management : Recommend activated carbon filtration or supercritical CO₂ extraction for industrial effluent .

Methodological Notes

  • Synthetic Optimization : Use Schlenk-line techniques to avoid moisture, which hydrolyzes sulfonyl intermediates .
  • Environmental Sampling : Employ solid-phase extraction (SPE) with WAX cartridges for PFAS recovery >85% in water matrices .
  • Data Reproducibility : Cross-validate NMR assignments with computational tools (e.g., ACD/Labs) to resolve overlapping ¹⁹F signals .

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